(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13802374
InChI: InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3
SMILES: B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C12H15BN2O4
Molecular Weight: 262.07 g/mol

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC13802374

Molecular Formula: C12H15BN2O4

Molecular Weight: 262.07 g/mol

* For research use only. Not for human or veterinary use.

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid -

Specification

Molecular Formula C12H15BN2O4
Molecular Weight 262.07 g/mol
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3
Standard InChI Key MOQYNEPEBCVHOH-UHFFFAOYSA-N
SMILES B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O

Introduction

Chemical Structure and Molecular Properties

The compound’s structure features a pyrrolo[2,3-b]pyridine heterocycle, a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The boronic acid group (-B(OH)₂) is attached at the 4-position of the pyrrolopyridine core, while the Boc group (-OC(O)C(CH₃)₃) protects the 1-position nitrogen. The molecular formula is C₁₂H₁₆BN₂O₄, with a molecular weight of 285.08 g/mol .

Stereoelectronic Features

The Boc group introduces steric bulk, shielding the nitrogen atom from undesired reactions while maintaining solubility in organic solvents. The boronic acid group adopts a trigonal planar geometry, facilitating covalent interactions with diols and enabling cross-coupling reactions. The conjugated π-system of the pyrrolopyridine core contributes to its fluorescence properties, which are exploited in probe design .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆BN₂O₄
Molecular Weight285.08 g/mol
CAS Number1246761-84-1
SMILES NotationB(C1=C2C=CNC2=NC=C1)(O)O.CCOC(=O)OC(C)(C)C
Boiling PointNot reported (decomposes)
SolubilitySoluble in DMSO, THF, DCM

Synthesis and Reaction Pathways

The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves sequential functionalization of the pyrrolopyridine core.

Boc Protection Strategy

The Boc group is introduced via reaction of the parent 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step ensures selective protection of the nitrogen atom without affecting the boronic acid group :

1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid+(Boc)2ODMAP(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid\text{1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid}

Suzuki-Miyaura Coupling

The boronic acid group participates in palladium-catalyzed cross-coupling reactions with aryl halides. For example, coupling with 4-bromobenzoic acid under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/water, 80°C) yields biaryl derivatives critical for drug discovery :

(1-Boc-pyrrolopyridin-4-yl)boronic acid+Ar-XPd catalystAr-pyrrolopyridine-Boc+Byproducts\text{(1-Boc-pyrrolopyridin-4-yl)boronic acid} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-pyrrolopyridine-Boc} + \text{Byproducts}

Table 2: Representative Suzuki Coupling Conditions

ParameterValue
Catalyst[Pd(dppf)Cl₂]
BaseK₂CO₃
SolventDioxane/water (2.5:1)
Temperature80°C
Reaction Time1–16 hours

Applications in Pharmaceutical Development

This compound’s utility spans multiple domains:

Kinase Inhibitor Synthesis

The pyrrolopyridine scaffold mimics purine structures, making it a privileged motif in kinase inhibitor design. For instance, coupling with substituted aryl halides generates analogs that inhibit ABL1, EGFR, and JAK kinases. A 2025 study demonstrated that Boc-protected derivatives exhibit improved metabolic stability compared to unprotected variants .

Fluorescent Probes

The conjugated system emits in the blue-green spectrum (λₑₘ ≈ 450 nm), enabling its use as a pH-sensitive probe. Functionalization at the 4-position with boronic acid allows targeting of glycoproteins or saccharides in biological imaging .

ConditionStability
Aqueous Acid (pH < 3)Boc deprotection
Aqueous Base (pH > 10)Stable
Ambient MoistureGradual hydrolysis
Light ExposureNo degradation observed

Comparative Analysis with Analogues

Removal of the Boc group yields 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid, which is more reactive but less stable. Alternative protecting groups (e.g., Fmoc) are less common due to harsher deprotection conditions.

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